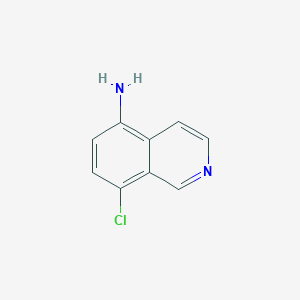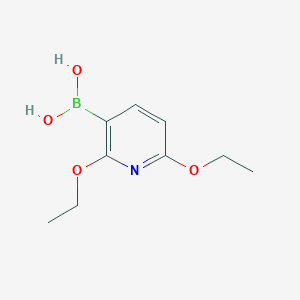
Ácido (2,6-dietoxipirimidin-3-il)borónico
Descripción general
Descripción
(2,6-Diethoxypyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with ethoxy groups at the 2 and 6 positions
Aplicaciones Científicas De Investigación
(2,6-Diethoxypyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a ligand in biological assays and as a precursor for bioactive compounds.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mecanismo De Acción
Target of Action
The primary target of (2,6-Diethoxypyridin-3-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
(2,6-Diethoxypyridin-3-yl)boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups, such as (2,6-Diethoxypyridin-3-yl)boronic acid, are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The biochemical pathway primarily affected by (2,6-Diethoxypyridin-3-yl)boronic acid is the SM coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which is a fundamental process in organic chemistry .
Pharmacokinetics
It’s worth noting that the compound is used in mild and functional group tolerant reaction conditions, suggesting it may have favorable bioavailability properties in these contexts .
Result of Action
The result of the action of (2,6-Diethoxypyridin-3-yl)boronic acid is the formation of new carbon–carbon bonds via the SM coupling reaction . This is a significant molecular effect, as the creation of new carbon–carbon bonds is a fundamental process in organic chemistry and is crucial for the synthesis of a wide range of organic compounds .
Action Environment
The action of (2,6-Diethoxypyridin-3-yl)boronic acid can be influenced by environmental factors. For instance, the yield of the cross-coupled product in the SM coupling reaction can be increased by slow-release and thus low concentration of boronic acid . This suggests that the reaction conditions, such as the concentration of the boronic acid and the rate of its addition to the reaction, can significantly influence the action, efficacy, and stability of (2,6-Diethoxypyridin-3-yl)boronic acid .
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Protective measures such as wearing protective gloves, eye protection, and face protection are recommended .
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Diethoxypyridin-3-yl)boronic acid typically involves the lithiation of 2,6-diethoxypyridine followed by borylation. A common method includes the use of lithium diisopropylamide (LDA) to deprotonate 2,6-diethoxypyridine, forming a lithiated intermediate. This intermediate is then treated with a boron source such as triisopropyl borate to yield the desired boronic acid .
Industrial Production Methods
Industrial production of (2,6-Diethoxypyridin-3-yl)boronic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the product.
Análisis De Reacciones Químicas
Types of Reactions
(2,6-Diethoxypyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol derivatives.
Substitution: The ethoxy groups can be substituted under certain conditions to introduce different functional groups.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically uses palladium catalysts such as Pd(PPh3)4 and bases like potassium carbonate in an aqueous or organic solvent.
Oxidation: Common oxidizing agents include hydrogen peroxide or sodium periodate.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Phenols: Resulting from oxidation reactions.
Substituted Pyridines: Obtained through substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
(2,6-Dimethoxypyridin-3-yl)boronic acid: Similar structure but with methoxy groups instead of ethoxy groups.
(2,6-Diethoxyphenyl)boronic acid: Similar boronic acid functionality but attached to a phenyl ring instead of a pyridine ring.
Uniqueness
(2,6-Diethoxypyridin-3-yl)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and the types of reactions it can undergo. The presence of ethoxy groups can also affect the compound’s solubility and stability compared to similar compounds with different substituents.
Propiedades
IUPAC Name |
(2,6-diethoxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO4/c1-3-14-8-6-5-7(10(12)13)9(11-8)15-4-2/h5-6,12-13H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTELBRAIBMTDOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)OCC)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20701244 | |
| Record name | (2,6-Diethoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20701244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003043-46-6 | |
| Record name | (2,6-Diethoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20701244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


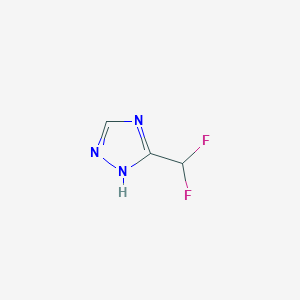
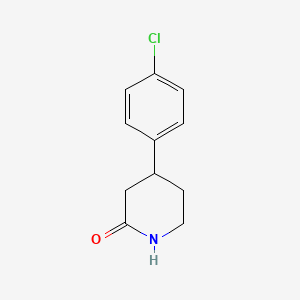
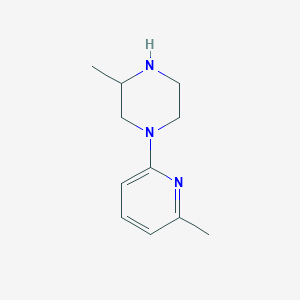
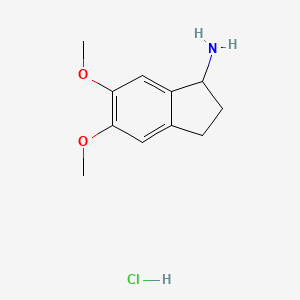

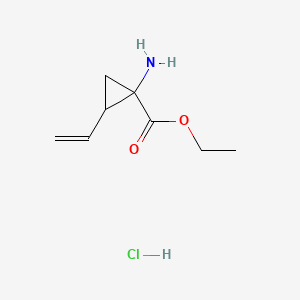
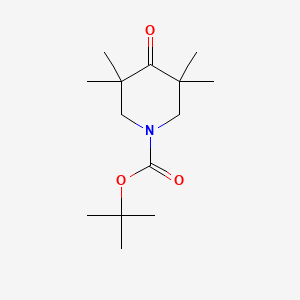
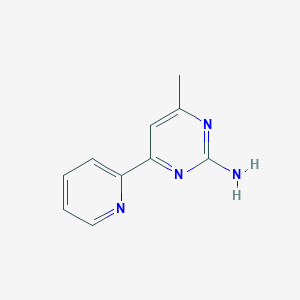

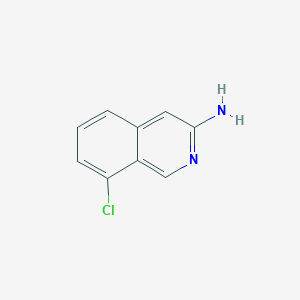
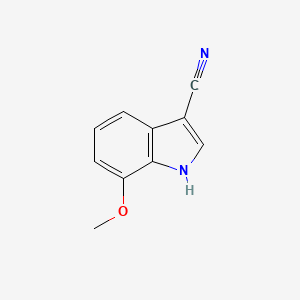

![Methyl[2-(1-methylpiperidin-2-yl)ethyl]amine](/img/structure/B1424257.png)
